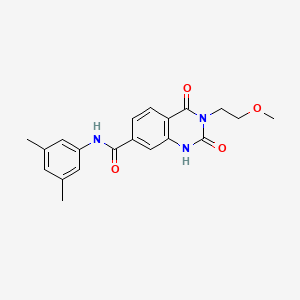![molecular formula C17H18ClN3OS B6526167 N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride CAS No. 1135232-86-8](/img/structure/B6526167.png)
N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride” is a chemical compound that has been studied for its potential inhibitory activity . It has been found to interact with Deoxyhypusine synthase (DHPS), an enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . A key intermediate compound undergoes a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a correspondent compound . This compound is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction . The resolution of the structure was found to be 2.23 Å .Chemical Reactions Analysis
The compound has been found to exhibit potent inhibitory activity . The X-ray crystallographic analysis of the DHPS complex with this compound demonstrated a distinct allosteric binding mode compared to a previously reported inhibitor .Physical And Chemical Properties Analysis
The molecular formula of the compound is C29H22ClN3O3S, and it has an average mass of 528.021 Da .Aplicaciones Científicas De Investigación
Antitubulin Agents
This compound has been identified as a potential antitubulin agent . Antitubulin agents are drugs that inhibit the polymerization of microtubules, which are a part of the cell’s cytoskeleton. They are used in cancer treatment to prevent the mitosis of cancer cells .
Antiproliferative Agents
The compound has shown promising results as an antiproliferative agent . Antiproliferative agents inhibit the growth of cells, and are often used in the treatment of cancer. In tests, this compound inhibited cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
Apoptosis Induction
The compound has been found to induce apoptosis in a dose-dependent manner . Apoptosis is a form of programmed cell death, and inducing apoptosis in cancer cells is a common strategy in cancer treatment .
Anti-Inflammatory Applications
Fused thienopyridine derivatives, which this compound is a part of, have been associated with anti-inflammatory properties . This suggests potential use in treating conditions characterized by inflammation .
Antibacterial Applications
Thienopyridine derivatives have also been associated with antibacterial properties . This suggests potential use in the development of new antibiotics .
Antifungal Applications
Similarly, these derivatives have been associated with antifungal properties . This suggests potential use in the treatment of fungal infections .
Anticancer Applications
As mentioned earlier, the compound has shown potential as an anticancer agent . This is due to its antiproliferative properties and its ability to induce apoptosis in cancer cells .
Antimicrobial Applications
Finally, thienopyridine derivatives have been associated with antimicrobial properties . This suggests potential use in the treatment of various microbial infections .
Mecanismo De Acción
The compound acts as an inhibitor of Deoxyhypusine synthase (DHPS), an enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) . This mechanism of action is key in regulating the protein translation processes associated with tumor proliferation .
Propiedades
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS.ClH/c1-12(21)19-17-15(9-18)14-7-8-20(11-16(14)22-17)10-13-5-3-2-4-6-13;/h2-6H,7-8,10-11H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQZDZJLIYQYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526085.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526090.png)
![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526092.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526105.png)
![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526109.png)
![methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526124.png)
![N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526133.png)
![ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526141.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526147.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526150.png)
![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526164.png)

